molecular formula C24H26N4O2S B2860351 N-(3-METHOXYPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE CAS No. 931966-84-6

N-(3-METHOXYPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2860351
CAS No.: 931966-84-6
M. Wt: 434.56
InChI Key: GMIXTQRUORUQQL-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 3-methoxyphenyl group and a pyridazinyl ring bearing a 4-methylphenylsulfanyl moiety. The sulfanyl group and methoxyphenyl substituent may influence solubility, binding affinity, and metabolic stability compared to analogs .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17-6-8-21(9-7-17)31-23-11-10-22(26-27-23)28-14-12-18(13-15-28)24(29)25-19-4-3-5-20(16-19)30-2/h3-11,16,18H,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIXTQRUORUQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-METHOXYPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE, also known by its CAS number 931966-84-6, is a synthetic compound that belongs to a class of molecules known as heterocyclic amides. This compound features a piperidine ring fused with a pyridazine ring and various substituents, including methoxyphenyl and methylphenyl groups. Its molecular formula is C24H26N4O2S, with a molecular weight of 434.56 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the piperidine and pyridazine rings suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions can lead to modulation of various physiological processes, including mood regulation, cognition, and possibly pain perception .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antidepressant Effects: Compounds in this class have been investigated for their potential antidepressant properties through modulation of serotonin and dopamine pathways.
  • Anticancer Activity: Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties: Some related compounds have shown efficacy against bacterial strains, suggesting possible applications in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the piperidine and pyridazine rings significantly influence the biological activity and receptor selectivity of these compounds. For instance, substituents like methoxy and methyl groups can enhance receptor affinity and selectivity for specific targets like the D3 dopamine receptor .

Case Study 1: Antidepressant Activity

A study focusing on the modification of piperidine derivatives demonstrated that specific substitutions at the 4-position of the piperidine ring enhanced binding affinity to serotonin receptors. The results indicated that compounds with similar structures to this compound showed significant antidepressant-like effects in animal models when administered at specific dosages.

Case Study 2: Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in these cancer cells, highlighting its potential as a therapeutic agent in oncology .

Biological Activity Overview

Activity Description References
AntidepressantModulates serotonin and dopamine pathways
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains

Structure-Activity Relationships

Modification Effect on Activity Target Receptor
Methoxy GroupIncreased affinity for serotonin receptors5-HT receptors
Methyl GroupEnhanced D3 receptor selectivityD3 dopamine receptor
Sulfanyl SubstitutionImproved pharmacokinetic propertiesVarious

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound Piperidine-4-carboxamide 3-Methoxyphenyl, 4-MePh-S-pyridazine ~450 (estimated) ~3.5
(E)-1-(4-Cl-Ph)-Imidazole Methanimine Imidazole 4-Chlorophenyl, 4-MePh ~300 ~2.8
Patent Compound () Piperidine-3-carboxamide 3-Fluorophenyl, trifluoromethyl-furan ~430 ~3.2
3-MeO-PCP () Piperidine 3-Methoxyphenyl, cyclohexyl ~275 ~2.9

Research Findings and Implications

  • Crystallography : Weak interactions (C–H⋯N, π–π) in ’s analogs suggest the target compound’s crystal structure may rely on S⋯π stacking, impacting formulation stability .
  • Synthetic Feasibility : The sulfanyl-pyridazine moiety requires regioselective coupling, contrasting with simpler imine formations in ’s compounds .

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